molecular formula C18H15Cl2N3OS2 B4580874 N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B4580874
M. Wt: 424.4 g/mol
InChI Key: UTUOZBIHXHKECU-UHFFFAOYSA-N
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Description

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound also features a dichlorobenzyl group and a phenylpropanamide moiety, making it a molecule of interest in various scientific research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

    Attachment of the Dichlorobenzyl Group: The 1,3,4-thiadiazole-2-thiol is then reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl) intermediate.

    Formation of the Final Compound: The intermediate is then reacted with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide
  • N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide
  • N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide

Uniqueness

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is unique due to the presence of both the dichlorobenzyl and phenylpropanamide groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS2/c19-14-8-6-13(10-15(14)20)11-25-18-23-22-17(26-18)21-16(24)9-7-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUOZBIHXHKECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
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N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
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N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
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N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Reactant of Route 5
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N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

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